Cas no 1891285-62-3 (1-1-(4-fluoro-2-methylphenyl)cyclopropylethan-1-amine)

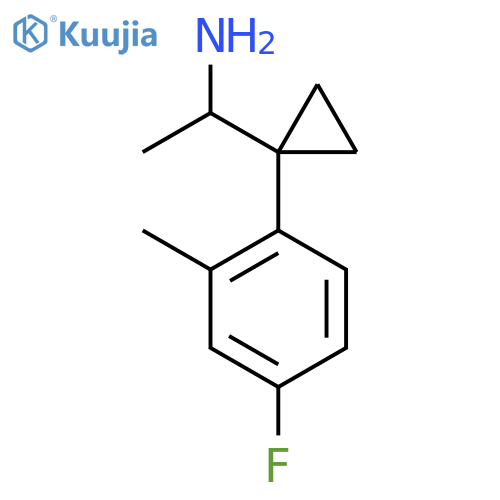

1891285-62-3 structure

商品名:1-1-(4-fluoro-2-methylphenyl)cyclopropylethan-1-amine

1-1-(4-fluoro-2-methylphenyl)cyclopropylethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-1-(4-fluoro-2-methylphenyl)cyclopropylethan-1-amine

- EN300-1819428

- 1891285-62-3

- 1-[1-(4-fluoro-2-methylphenyl)cyclopropyl]ethan-1-amine

-

- インチ: 1S/C12H16FN/c1-8-7-10(13)3-4-11(8)12(5-6-12)9(2)14/h3-4,7,9H,5-6,14H2,1-2H3

- InChIKey: CJPAMZNPHWVONY-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=C(C)C=1)C1(C(C)N)CC1

計算された属性

- せいみつぶんしりょう: 193.126677677g/mol

- どういたいしつりょう: 193.126677677g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 212

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

1-1-(4-fluoro-2-methylphenyl)cyclopropylethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1819428-2.5g |

1-[1-(4-fluoro-2-methylphenyl)cyclopropyl]ethan-1-amine |

1891285-62-3 | 2.5g |

$2492.0 | 2023-09-19 | ||

| Enamine | EN300-1819428-5.0g |

1-[1-(4-fluoro-2-methylphenyl)cyclopropyl]ethan-1-amine |

1891285-62-3 | 5g |

$3687.0 | 2023-05-27 | ||

| Enamine | EN300-1819428-1.0g |

1-[1-(4-fluoro-2-methylphenyl)cyclopropyl]ethan-1-amine |

1891285-62-3 | 1g |

$1272.0 | 2023-05-27 | ||

| Enamine | EN300-1819428-0.05g |

1-[1-(4-fluoro-2-methylphenyl)cyclopropyl]ethan-1-amine |

1891285-62-3 | 0.05g |

$1068.0 | 2023-09-19 | ||

| Enamine | EN300-1819428-0.1g |

1-[1-(4-fluoro-2-methylphenyl)cyclopropyl]ethan-1-amine |

1891285-62-3 | 0.1g |

$1119.0 | 2023-09-19 | ||

| Enamine | EN300-1819428-0.5g |

1-[1-(4-fluoro-2-methylphenyl)cyclopropyl]ethan-1-amine |

1891285-62-3 | 0.5g |

$1221.0 | 2023-09-19 | ||

| Enamine | EN300-1819428-10g |

1-[1-(4-fluoro-2-methylphenyl)cyclopropyl]ethan-1-amine |

1891285-62-3 | 10g |

$5467.0 | 2023-09-19 | ||

| Enamine | EN300-1819428-1g |

1-[1-(4-fluoro-2-methylphenyl)cyclopropyl]ethan-1-amine |

1891285-62-3 | 1g |

$1272.0 | 2023-09-19 | ||

| Enamine | EN300-1819428-5g |

1-[1-(4-fluoro-2-methylphenyl)cyclopropyl]ethan-1-amine |

1891285-62-3 | 5g |

$3687.0 | 2023-09-19 | ||

| Enamine | EN300-1819428-0.25g |

1-[1-(4-fluoro-2-methylphenyl)cyclopropyl]ethan-1-amine |

1891285-62-3 | 0.25g |

$1170.0 | 2023-09-19 |

1-1-(4-fluoro-2-methylphenyl)cyclopropylethan-1-amine 関連文献

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

2. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

1891285-62-3 (1-1-(4-fluoro-2-methylphenyl)cyclopropylethan-1-amine) 関連製品

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬